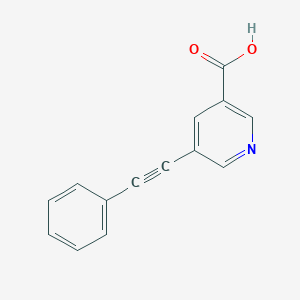

5-(2-Phenyleth-1-Ynyl)Nicotinic Acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-phenylethynyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(17)13-8-12(9-15-10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJZBANECHYHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381338 | |

| Record name | 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175203-69-7 | |

| Record name | 5-(2-Phenylethynyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of growing interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a phenylethynyl group at the 5-position of the pyridine ring, presents a unique scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of 5-(2-Phenyleth-1-ynyl)nicotinic acid, including its physicochemical characteristics, synthesis, and potential biological activities, to support ongoing research and development efforts.

Core Physicochemical Properties

Chemical Identification

| Property | Value | Reference |

| IUPAC Name | 5-(2-Phenyleth-1-ynyl)pyridine-3-carboxylic acid | [2] |

| Synonyms | 5-(Phenylethynyl)nicotinic acid, 5-(2-Phenyl-1-ynyl)nicotinic acid | [1][2] |

| CAS Number | 175203-69-7 | [1] |

| Molecular Formula | C₁₄H₉NO₂ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Canonical SMILES | O=C(O)C1=CN=CC(=C1)C#CC2=CC=CC=C2 | |

| InChI Key | DXJZBANECHYHRT-UHFFFAOYSA-N | [1] |

Physical and Chemical Properties

| Property | Value | Notes |

| Physical Form | Solid | [1] |

| Melting Point | 117-119 °C | Data for the corresponding methyl ester, Methyl 5-(2-phenylethynyl)nicotinate. |

| Boiling Point | Not available | |

| Solubility | Moderately soluble in dichloromethane and chloroform; Limited solubility in water. | Data for the corresponding methyl ester. Quantitative data for the acid is not available. |

| Purity | Typically available at 95-97% | [1] |

| Storage | Store in an inert atmosphere at room temperature. | [1] |

Synthesis and Analysis

The synthesis of 5-(2-phenylethynyl)nicotinic acid can be achieved through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthetic Workflow

A plausible synthetic route involves the palladium-catalyzed cross-coupling of a 5-halonicotinic acid derivative with phenylacetylene.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of 5-(2-phenylethynyl)nicotinic acid.

-

Reactant Preparation : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromonicotinic acid (1 equivalent) and phenylacetylene (1.1-1.5 equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and dimethylformamide (DMF).

-

Catalyst Addition : To the stirred solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.1 equivalents).

-

Base Addition : Add a suitable base, such as triethylamine (Et₃N, 2-3 equivalents), to the reaction mixture.

-

Reaction Execution : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield 5-(2-phenylethynyl)nicotinic acid.

Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for the analysis and quantification of 5-(2-phenylethynyl)nicotinic acid.

3.3.1 HPLC Method Development

A reverse-phase HPLC method can be developed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate for the separation and analysis of this compound. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the compound's maximum absorbance.

3.3.2 LC-MS/MS for Sensitive Detection

For highly sensitive and selective quantification in biological matrices, an LC-MS/MS method is recommended. After chromatographic separation, the compound can be detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides high specificity and reduces matrix interference.

Spectroscopic Data

While specific spectra for 5-(2-phenylethynyl)nicotinic acid are not widely available, the following are expected characteristic spectroscopic features based on its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The protons on the pyridine ring will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm), with coupling patterns indicative of their substitution. The protons of the phenyl group will also resonate in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for all 14 carbon atoms. The carboxylic acid carbon will appear at the downfield end of the spectrum (around δ 165-175 ppm). The alkynyl carbons will have characteristic shifts in the range of δ 80-100 ppm. The remaining signals will correspond to the carbons of the pyridine and phenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C≡C stretch from the alkyne group (around 2100-2260 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry

The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (223.23 g/mol ). Fragmentation patterns may involve the loss of the carboxyl group or cleavage of the phenylethynyl moiety.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of 5-(2-phenylethynyl)nicotinic acid is limited. However, the broader class of nicotinic acid derivatives has been extensively studied, revealing a wide range of pharmacological effects.

Postulated Biological Activities

Based on the activities of structurally related compounds, 5-(2-phenylethynyl)nicotinic acid may exhibit:

-

Anti-inflammatory Activity : Nicotinic acid derivatives have been shown to possess anti-inflammatory properties.[3]

-

Antimicrobial Activity : Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activities.[4]

-

Anticancer Activity : Some nicotinic acid derivatives have shown potential as anticancer agents, possibly through the inhibition of key enzymes involved in cancer progression.[5]

-

Enzyme Inhibition : The pyridine nitrogen and the overall electronic structure of the molecule suggest potential for interaction with the active sites of various enzymes. For instance, nicotinic acid itself has been shown to inhibit cytochrome P450 enzymes.[6]

Potential Signaling Pathway Modulation

The biological effects of nicotinic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. A potential mechanism of action for a compound like 5-(2-phenylethynyl)nicotinic acid, particularly in the context of cancer, could involve the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades.

Safety and Handling

5-(2-Phenyleth-1-ynyl)nicotinic acid is associated with the following hazard statements:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-(2-Phenyleth-1-ynyl)nicotinic acid is a promising scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide has summarized the currently available information on its basic properties, synthesis, and potential biological activities. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential in drug discovery and development. The methodologies and data presented herein provide a foundation for researchers and scientists to build upon in their investigation of this and related compounds.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 2. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(Phenylethynyl)nicotinic acid | 175203-69-7 [sigmaaldrich.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

- 5. rsc.org [rsc.org]

- 6. The Role of Nicotinamide in Cancer Chemoprevention and Therapy [mdpi.com]

An In-Depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic acid, a molecule of interest in medicinal chemistry and materials science. This document details the compound's key identifiers, structural features, and a plausible synthetic route based on established chemical principles, supported by detailed, albeit generalized, experimental protocols.

Chemical Structure and Identification

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3) characterized by the presence of a phenylethynyl substituent at the 5-position of the pyridine ring.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 5-(2-phenylethynyl)pyridine-3-carboxylic acid |

| CAS Number | 175203-69-7 |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| SMILES | O=C(O)c1cncc(c1)C#Cc1ccccc1 |

Structural Diagram:

Caption: Chemical structure of 5-(2-Phenyleth-1-ynyl)nicotinic acid.

Synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

The synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic acid is most effectively achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 5-halonicotinic acid derivative).[1]

The general synthetic strategy involves the coupling of a suitable 5-halonicotinic acid, such as 5-bromonicotinic acid, with phenylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Synthetic Workflow Diagram:

References

An In-depth Technical Guide to 5-(2-Phenyleth-1-ynyl)nicotinic Acid

CAS Number: 175203-69-7

Synonyms: 5-(Phenylethynyl)nicotinic acid

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a heterocyclic compound belonging to the pyridinecarboxylic acid class. Its structure, featuring a phenylethynyl group attached to the nicotinic acid backbone, positions it as a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical synthesis, potential biological activity as a modulator of the metabotropic glutamate receptor 5 (mGluR5), and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

5-(2-Phenyleth-1-ynyl)nicotinic acid is a solid at room temperature with a molecular weight of 223.23 g/mol . It is advisable to store this compound in an inert atmosphere at room temperature.

| Property | Value | Reference |

| CAS Number | 175203-69-7 | [1] |

| Molecular Formula | C14H9NO2 | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, room temperature | |

| InChI Key | DXJZBANECHYHRT-UHFFFAOYSA-N |

Synthesis

The synthesis of 5-(2-phenyleth-1-ynyl)nicotinic acid can be achieved via a Sonogashira cross-coupling reaction. This method is a robust and widely used strategy for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of 5-(2-phenyleth-1-ynyl)nicotinic acid from 5-bromonicotinic acid and phenylacetylene.

Materials:

-

5-Bromonicotinic acid

-

Phenylacetylene

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinic acid, the palladium catalyst, and copper(I) iodide.

-

Add the solvent and the base to the flask.

-

Stir the mixture at room temperature for a few minutes to ensure dissolution and mixing of the reactants.

-

Slowly add phenylacetylene to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically between 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The reaction mixture is then typically subjected to an aqueous workup to remove the catalyst and other inorganic byproducts.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 5-(2-phenyleth-1-ynyl)nicotinic acid.

Synthesis workflow for 5-(2-phenyleth-1-ynyl)nicotinic acid.

Biological Activity: mGluR5 Antagonism

The primary signaling pathway of mGluR5 involves its coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.

mGluR5 signaling pathway and the inhibitory role of an antagonist.

Reference Data for mGluR5 Antagonists

The following table provides data for well-characterized mGluR5 antagonists to offer a point of reference for the potential activity of 5-(2-phenyleth-1-ynyl)nicotinic acid.

| Compound | Target | Assay | IC50 (nM) | Reference |

| MPEP | mGluR5 | Calcium Mobilization | 36 | [4] |

| MTEP | mGluR5 | Calcium Mobilization | 5.2 | |

| Fenobam | mGluR5 | Calcium Mobilization | 27 |

Note: Data for MTEP and Fenobam are from publicly available databases and are provided for comparative purposes.

Experimental Protocols: Characterization of mGluR5 Antagonism

A common method to assess the antagonist activity of a compound at the mGluR5 is through a calcium mobilization assay in a cell line expressing the receptor.

Calcium Mobilization Assay Protocol

Objective: To determine the potency of 5-(2-phenyleth-1-ynyl)nicotinic acid as an antagonist of mGluR5 by measuring its ability to inhibit agonist-induced intracellular calcium release.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell culture medium and supplements

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

mGluR5 agonist (e.g., (S)-3,5-DHPG or Glutamate)

-

5-(2-Phenyleth-1-ynyl)nicotinic acid (test compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-mGluR5 cells in appropriate medium.

-

Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

-

-

Compound Addition and Incubation:

-

Prepare serial dilutions of 5-(2-phenyleth-1-ynyl)nicotinic acid in assay buffer.

-

After the dye loading incubation, wash the cells with assay buffer.

-

Add the different concentrations of the test compound to the wells and incubate for a predetermined time to allow for receptor binding.

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare a solution of the mGluR5 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate in the fluorescence plate reader.

-

Initiate fluorescence reading to establish a baseline.

-

Using the instrument's liquid handling capabilities, add the agonist solution to all wells.

-

Continue to record the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound by comparing the agonist-induced calcium response in the presence and absence of the compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.

-

Workflow for a calcium mobilization assay.

Conclusion

5-(2-Phenyleth-1-ynyl)nicotinic acid is a synthetically accessible compound with the potential to act as a modulator of mGluR5. While further research is needed to fully elucidate its pharmacological profile, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring its therapeutic potential. The methodologies outlined for its synthesis and biological evaluation are standard in the field and can be readily adapted for the comprehensive characterization of this and related molecules.

References

- 1. 175203-69-7|5-(Phenylethynyl)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. Metabotropic glutamate 5 receptor (mGluR5) antagonists decrease nicotine seeking, but do not affect the reinforcement enhancing effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of the mGluR5 receptor antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) on the stimulation of dopamine release evoked by nicotine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mGluR5 antagonists that block calcium mobilization in vitro also reverse (S)-3,5-DHPG-induced hyperalgesia and morphine antinociceptive tolerance in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanisms of Action of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct scientific literature is available for the specific compound "5-(2-Phenyleth-1-ynyl)nicotinic acid." This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on its structural components: the nicotinic acid core and the phenylethynyl substituent. The information provided is intended to serve as a foundational resource for research and development, drawing parallels from well-characterized molecules with similar structural motifs.

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3).[1][2][3] While its specific biological activity is not extensively documented in publicly available literature, its structure suggests potential interactions with biological targets associated with both nicotinic acid and compounds containing a phenylethynyl group. This guide will explore two primary hypothetical mechanisms of action: 1) as a modulator of nicotinic acid receptors and related pathways, and 2) as a potential allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), a target for which many novel small molecules are being investigated, particularly in the context of neurodegenerative diseases like Parkinson's disease.[4][5]

Part 1: Nicotinic Acid-Related Mechanisms of Action

The nicotinic acid scaffold is the basis for this compound's potential activity as a modulator of pathways regulated by niacin.

Signaling Pathways

Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptors, hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A) and hydroxycarboxylic acid receptor 3 (HCA3).[6][7] Activation of these receptors, particularly HCA2, leads to a cascade of intracellular events.

Caption: Nicotinic Acid Receptor Signaling Pathway.

Experimental Protocols

1. Receptor Binding Assay:

-

Objective: To determine the binding affinity of 5-(2-phenyleth-1-ynyl)nicotinic acid to HCA2 and HCA3 receptors.

-

Methodology:

-

Prepare cell membranes from CHO or HEK293 cells stably expressing human HCA2 or HCA3 receptors.

-

Incubate the membranes with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the Ki value from the IC50 value determined from concentration-response curves.

-

2. cAMP Assay:

-

Objective: To measure the functional activity of the compound as an agonist or antagonist of HCA2/HCA3.

-

Methodology:

-

Culture CHO or HEK293 cells expressing HCA2 or HCA3.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add varying concentrations of 5-(2-phenyleth-1-ynyl)nicotinic acid and incubate.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

-

Generate concentration-response curves to determine EC50 or IC50 values.

-

3. Anti-inflammatory Assays (e.g., NF-κB Reporter Assay):

-

Objective: To assess the anti-inflammatory potential of the compound.

-

Methodology:

-

Use a cell line (e.g., RAW 264.7 macrophages) stably transfected with an NF-κB luciferase reporter construct.

-

Pre-treat the cells with different concentrations of the test compound.

-

Stimulate inflammation by adding an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

After incubation, lyse the cells and measure luciferase activity.

-

A decrease in luciferase activity indicates inhibition of the NF-κB pathway.[8]

-

Quantitative Data

The following table summarizes data for known nicotinic acid receptor agonists.

| Compound | Receptor | Assay Type | Potency (EC50/IC50/Ki) | Reference |

| Nicotinic Acid | HCA2 | cAMP | ~0.5 µM | [7] |

| Nicotinic Acid | HCA3 | cAMP | ~50 µM | [6] |

| Acifran | HCA2 | Binding | ~1 µM | N/A |

| Niacin | HCA2 | Flushing | >80% of patients | [9] |

Part 2: Potential mGluR4 Positive Allosteric Modulator (PAM) Mechanism of Action

The phenylethynyl moiety is present in some known mGluR4 PAMs, suggesting that 5-(2-phenyleth-1-ynyl)nicotinic acid could potentially act as such a modulator. mGluR4 is a Class C GPCR that is a target for the treatment of Parkinson's disease and other neurological disorders.[4][10]

Signaling Pathways

mGluR4 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase. PAMs for mGluR4 do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate.[11]

Caption: mGluR4 Positive Allosteric Modulation Signaling.

Experimental Protocols

1. mGluR4 PAM Assay (Calcium Mobilization):

-

Objective: To determine if the compound acts as a PAM for mGluR4.

-

Methodology:

-

Use a cell line (e.g., HEK293) co-expressing mGluR4 and a promiscuous G-protein (e.g., Gα15) that couples to the calcium signaling pathway.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Add the test compound at various concentrations.

-

Add a sub-maximal concentration of glutamate (EC20) to stimulate the receptor.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

A potentiation of the glutamate-induced calcium signal indicates PAM activity.

-

2. Electrophysiology Assay (Patch Clamp):

-

Objective: To measure the effect of the compound on mGluR4-mediated currents in neurons.

-

Methodology:

-

Prepare acute brain slices containing a region with high mGluR4 expression (e.g., striatum).

-

Perform whole-cell patch-clamp recordings from neurons in the slice.

-

Apply an mGluR4 agonist (e.g., L-AP4) to induce a change in membrane current or potential.

-

Co-apply the test compound with the agonist.

-

An enhancement of the agonist-induced electrical response indicates PAM activity.

-

Quantitative Data

The following table summarizes data for some known mGluR4 PAMs.

| Compound | Assay Type | Potency (EC50) | Efficacy (% of Glutamate Max) | Fold Shift | Reference |

| PHCCC | Calcium Mobilization | 4.1 µM | N/A | 5.5 | [12] |

| VU001171 | Calcium Mobilization | 650 nM | 141% | 36 | [12] |

| ADX88178 | Calcium Mobilization | 16 nM | N/A | N/A | [10] |

| Foliglurax | N/A | N/A | N/A | N/A | [13] |

Conclusion

While direct experimental data for 5-(2-phenyleth-1-ynyl)nicotinic acid is scarce, its chemical structure provides a rational basis for investigating its potential mechanisms of action. As a nicotinic acid derivative, it may interact with HCA receptors, influencing lipid metabolism and inflammatory pathways. The presence of the phenylethynyl group also suggests a potential role as a positive allosteric modulator of mGluR4, a promising target for neurodegenerative disorders. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for the initial characterization and potential development of this and similar molecules. Further research is warranted to elucidate the specific biological activities and therapeutic potential of 5-(2-phenyleth-1-ynyl)nicotinic acid.

References

- 1. 5-(2-Phenyleth-1-ynyl)nicotinic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 5-(2-Phenyleth-1-Ynyl)Nicotinic Acid | C14H9NO2 | CID 2779236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(2-PHENYLETH-1-YNYL)NICOTINIC ACID(175203-69-7) 1H NMR [m.chemicalbook.com]

- 4. mGluR4-positive allosteric modulation as potential treatment for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a potent, selective and in vivo active mGluR4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 Channels Are Involved in Niacin-induced Cutaneous Vasodilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Metabotropic Glutamate Receptor 4 Positive Allosteric Modulator ADX88178 Inhibits Inflammatory Responses in Primary Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulation of group III metabotropic glutamate receptor 4: A potential approach to Parkinson's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Foliglurax - Wikipedia [en.wikipedia.org]

Potential Biological Targets of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: An In-depth Technical Guide

Disclaimer: Direct experimental data on the biological targets of 5-(2-Phenyleth-1-ynyl)nicotinic acid is not currently available in the public domain. This guide, therefore, extrapolates potential biological targets based on the well-established pharmacology of its parent compound, nicotinic acid (niacin), and its derivatives. The structural similarity suggests that 5-(2-Phenyleth-1-ynyl)nicotinic acid is likely to interact with the same primary targets as nicotinic acid. Experimental verification is essential to confirm these potential activities.

Executive Summary

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid, a well-known B vitamin with significant lipid-modifying properties.[1][2][3] While specific biological targets for this particular analog have not been reported, its structural resemblance to nicotinic acid strongly suggests it may share similar pharmacological activities. The primary and most extensively studied target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5][6] Activation of this receptor in adipocytes is central to the anti-lipolytic effects of nicotinic acid.[7] Furthermore, nicotinic acid and its derivatives have been shown to influence other cellular processes, including triglyceride synthesis and inflammatory pathways. This technical guide provides a comprehensive overview of these potential biological targets, including associated signaling pathways, quantitative data for nicotinic acid, and detailed experimental protocols for target validation.

Primary Biological Target: GPR109A (HCA2 Receptor)

The most probable biological target for 5-(2-Phenyleth-1-ynyl)nicotinic acid is the GPR109A receptor. This receptor is a member of the G protein-coupled receptor family and is primarily expressed in adipocytes and immune cells such as Langerhans cells in the skin.[4][5] Nicotinic acid is a known agonist for GPR109A.[6]

GPR109A Signaling Pathway

Upon binding of an agonist like nicotinic acid, GPR109A couples to an inhibitory G protein (Gi). This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids.[7] The net effect is a reduction in the release of free fatty acids from adipose tissue into the bloodstream.

Caption: GPR109A signaling pathway upon agonist binding.

Quantitative Data for Nicotinic Acid at GPR109A

The following table summarizes the reported potency of nicotinic acid at the human GPR109A receptor from various studies. This data serves as a benchmark for evaluating the potential activity of 5-(2-Phenyleth-1-ynyl)nicotinic acid.

| Parameter | Species | Assay Type | Reported Value (μM) | Reference |

| EC50 | Human | cAMP accumulation | 0.1 - 1.0 | [4] |

| EC50 | Human | β-arrestin recruitment | 0.3 - 1.5 | [6] |

| Ki | Human | Radioligand binding | 0.2 - 0.8 | [8] |

Other Potential Biological Targets

Based on the broader pharmacology of nicotinic acid and its derivatives, other potential biological targets for 5-(2-Phenyleth-1-ynyl)nicotinic acid could include enzymes involved in lipid metabolism and proteins in inflammatory pathways.

Diacylglycerol Acyltransferase-2 (DGAT2)

Nicotinic acid has been shown to inhibit the synthesis of triglycerides in the liver. One of the proposed mechanisms for this is the direct inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the final step of triglyceride synthesis.

Modulation of Inflammatory Responses

Nicotinic acid can modulate inflammatory responses, partly through GPR109A activation on immune cells. This can lead to changes in the expression of various cytokines. Nicotinamide, a metabolite, has been shown to suppress interleukin (IL)-8, IL-6, IL-10, and tumor necrosis factor (TNF)-α in certain cellular contexts.[9]

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying and validating the biological targets of a novel compound like 5-(2-Phenyleth-1-ynyl)nicotinic acid.

Caption: A generalized workflow for novel drug target identification.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the potential biological activity of 5-(2-Phenyleth-1-ynyl)nicotinic acid.

GPR109A Activation Assay (cAMP Measurement)

Objective: To determine if 5-(2-Phenyleth-1-ynyl)nicotinic acid acts as an agonist at the GPR109A receptor by measuring its effect on intracellular cAMP levels.

Materials:

-

HEK293 cells stably expressing human GPR109A.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

5-(2-Phenyleth-1-ynyl)nicotinic acid (test compound).

-

Nicotinic acid (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Culture HEK293-GPR109A cells to 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well or 384-well plate at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and nicotinic acid in assay buffer.

-

Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add assay buffer containing IBMX to each well and incubate for 30 minutes at 37°C. c. Add the test compound or control to the wells. d. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. e. Incubate for 30-60 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

DGAT2 Inhibition Assay

Objective: To evaluate the inhibitory effect of 5-(2-Phenyleth-1-ynyl)nicotinic acid on the activity of the DGAT2 enzyme.

Materials:

-

Microsomes from cells overexpressing human DGAT2.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 25 mM MgCl2).

-

[14C]-oleoyl-CoA (radioactive substrate).

-

1,2-diacylglycerol (substrate).

-

5-(2-Phenyleth-1-ynyl)nicotinic acid (test compound).

-

A known DGAT2 inhibitor (positive control).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, DGAT2-containing microsomes, and 1,2-diacylglycerol.

-

Compound Addition: Add the test compound or control at various concentrations to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding [14C]-oleoyl-CoA.

-

Incubation: Incubate the reaction for 15-30 minutes at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane:water).

-

Lipid Extraction: Extract the lipids (including the [14C]-labeled triglycerides) using an organic solvent like heptane.

-

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

While direct experimental evidence is lacking, the structural analogy of 5-(2-Phenyleth-1-ynyl)nicotinic acid to nicotinic acid provides a strong rationale for investigating its potential interaction with the GPR109A receptor as a primary biological target. Furthermore, other targets in lipid metabolism and inflammatory pathways, known to be modulated by nicotinic acid and its derivatives, warrant exploration. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential biological targets, which will be crucial in elucidating the pharmacological profile of this novel compound.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ozemedicine.com [ozemedicine.com]

An In-depth Technical Guide on 5-(2-Phenyleth-1-ynyl)nicotinic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(2-phenyleth-1-ynyl)nicotinic acid, its derivatives, and analogs, with a focus on their synthesis, biological activity as metabotropic glutamate receptor 1 (mGluR1) antagonists, and the experimental methodologies used for their evaluation.

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid and its derivatives are a class of organic compounds based on a nicotinic acid scaffold. The presence of the phenylethynyl group at the 5-position of the pyridine ring is a key structural feature that has been explored for various medicinal chemistry applications.[1] These compounds have garnered interest for their potential biological activities, including anti-inflammatory and anticancer properties.[1] A significant area of investigation for analogs of this scaffold is their activity as antagonists of the metabotropic glutamate receptor 1 (mGluR1), a target implicated in various neurological and psychiatric disorders.

Synthesis

The core structure of 5-(2-phenyleth-1-ynyl)nicotinic acid derivatives is typically synthesized via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3]

General Synthesis Workflow

The synthesis generally proceeds as follows:

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

Halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid or 5-iodonicotinic acid)

-

Phenylacetylene

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halogenated nicotinic acid derivative, palladium catalyst, and copper(I) salt.

-

Add the anhydrous solvent and the amine base, and stir the mixture until all solids are dissolved.

-

Add phenylacetylene dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to yield the desired 5-(2-phenyleth-1-ynyl)nicotinic acid derivative.

Biological Activity as mGluR1 Antagonists

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability.[6] Dysregulation of mGluR1 signaling has been implicated in various disorders, making it an attractive therapeutic target. Antagonists of mGluR1 can block the signaling pathway activated by this receptor and have shown potential in preclinical models for conditions like pain, anxiety, and depression.

Quantitative Data

While specific quantitative data for 5-(2-phenyleth-1-ynyl)nicotinic acid derivatives as mGluR1 antagonists is not extensively available in the public domain, the following table includes data for a well-characterized and highly potent mGluR1 antagonist, JNJ16259685, which serves as a critical reference compound for this class of molecules.

| Compound | Target | Assay Type | Value | Unit | Reference |

| JNJ16259685 | Human mGluR1 | Ca2+ Mobilization | IC50 = 0.55 | nM | [7] |

| Rat mGluR1a | Ca2+ Mobilization | IC50 = 3.24 | nM | [6][8] | |

| Rat mGluR1a | Radioligand Binding | Ki = 0.34 | nM | [6][7] |

Experimental Protocols for Biological Evaluation

The biological activity of potential mGluR1 antagonists is typically assessed using a combination of in vitro assays.

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGluR1 agonist (e.g., glutamate or DHPG).[3][9][10]

Principle: mGluR1 is a Gq-coupled receptor. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

General Protocol:

-

Cell Culture: Cells stably expressing the mGluR1 receptor (e.g., CHO or HEK293 cells) are seeded into 96- or 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) for a specific period at 37°C.

-

Compound Addition: The test compound (potential antagonist) at various concentrations is added to the wells and incubated for a defined period.

-

Agonist Stimulation: An mGluR1 agonist (e.g., glutamate) is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response, is calculated.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.[11][12][13]

Principle: A radiolabeled ligand (e.g., [3H]-R214127) with high affinity and specificity for mGluR1 is incubated with a preparation of cell membranes containing the receptor. The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled compound.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cells or tissues expressing mGluR1. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound are incubated in a suitable buffer.

-

Incubation: The plate is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The Ki (inhibitor constant) value, which represents the affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Signaling Pathway

mGluR1 antagonists exert their effects by blocking the downstream signaling cascades initiated by receptor activation. A key pathway modulated by mGluR1 is the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) signaling pathway, which are involved in regulating protein synthesis and synaptic plasticity.[8][11]

Activation of mGluR1 by glutamate leads to the activation of Gq protein, which in turn activates PLC. PLC hydrolyzes PIP2 into IP3 and DAG. IP3 mediates calcium release from intracellular stores, while DAG activates PKC. These events trigger downstream signaling cascades, including the ERK and mTOR pathways, ultimately leading to changes in protein synthesis and synaptic plasticity.[8][11][14][15] 5-(2-Phenyleth-1-ynyl)nicotinic acid derivatives, as mGluR1 antagonists, are proposed to block this cascade at the receptor level, thereby preventing the downstream cellular responses.

References

- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds [mdpi.com]

- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 8. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]

- 9. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

In-Depth Technical Guide: Safety and Handling of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 5-(2-Phenyleth-1-ynyl)nicotinic acid. It is intended for informational purposes for a technical audience and should not be considered a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment conducted by qualified professionals.

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. While the biological activity and toxicological profile of this specific compound are not extensively documented in publicly available literature, its structural similarity to nicotinic acid suggests potential relevance in various research and development contexts, particularly in medicinal chemistry and pharmacology. This guide consolidates the available safety and handling information to ensure its responsible use in a laboratory setting.

Hazard Identification and Classification

Based on available Safety Data Sheets, 5-(2-Phenyleth-1-ynyl)nicotinic acid is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physicochemical and Safety Data

The following table summarizes the key quantitative data available for 5-(2-Phenyleth-1-ynyl)nicotinic acid.

| Property | Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Solid |

| Purity | ≥97% (typical) |

| Storage Temperature | Room temperature in an inert atmosphere |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Ensure that eyewash stations and safety showers are readily accessible in the work area.

Personal Protective Equipment

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved particulate respirator is recommended. |

First Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention if symptoms persist.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. |

| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols and Workflows

Caption: General workflow for handling a novel chemical compound in a research laboratory.

Potential Signaling Pathways and Biological Evaluation

Specific signaling pathways modulated by 5-(2-Phenyleth-1-ynyl)nicotinic acid have not been identified in the reviewed literature. As a nicotinic acid derivative, its biological effects could potentially be mediated through pathways associated with nicotinic acid receptors or by influencing cellular metabolism, particularly NAD⁺ synthesis. The diagram below illustrates a conceptual approach to evaluating the biological activity of a novel nicotinic acid derivative.

Caption: A conceptual workflow for the biological evaluation of a novel nicotinic acid derivative.

Conclusion

5-(2-Phenyleth-1-ynyl)nicotinic acid is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Researchers and drug development professionals should adhere to the safety guidelines outlined in this document and consult the official Safety Data Sheet before use. While specific biological data and experimental protocols for this compound are currently limited in the public domain, its structural relationship to nicotinic acid suggests that it may be of interest for further investigation in various therapeutic areas. Future research is needed to fully characterize its pharmacological and toxicological properties.

An In-depth Technical Guide to the Solubility Profile of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS No. 175203-69-7). Due to the limited availability of direct experimental data for this specific compound, this document leverages the extensive solubility data of its parent compound, nicotinic acid, as a predictive framework. Furthermore, this guide details standardized experimental protocols for the systematic determination of the aqueous and organic solvent solubility of 5-(2-Phenyleth-1-ynyl)nicotinic acid. A potential signaling pathway, based on the known anti-inflammatory mechanism of nicotinic acid, is also presented to guide future pharmacological investigations.

Introduction

Predicted Solubility Profile (Based on Nicotinic Acid)

The solubility of 5-(2-Phenyleth-1-ynyl)nicotinic acid is predicted to be influenced by the physicochemical properties of its parent compound, nicotinic acid. The presence of the hydrophobic phenylethynyl group is expected to decrease aqueous solubility compared to nicotinic acid, while potentially increasing its solubility in certain organic solvents.

Aqueous Solubility

Nicotinic acid, a white crystalline powder, is slightly soluble in water and readily soluble in hot water. Its solubility is pH-dependent due to the carboxylic acid group. As a carboxylic acid derivative, 5-(2-Phenyleth-1-ynyl)nicotinic acid will exhibit higher solubility in alkaline aqueous solutions where it can form a salt.

Organic Solvent Solubility

Based on the properties of nicotinic acid, 5-(2-Phenyleth-1-ynyl)nicotinic acid is expected to be soluble in polar organic solvents. The addition of the non-polar phenylethynyl group may enhance solubility in less polar organic solvents compared to nicotinic acid.

Table 1: Experimentally Determined Solubility of Nicotinic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 25 | 1.67 | 0.136 |

| Hot Water | Boiling | Readily Soluble | - |

| Ethanol | 25 | 1.0 | 0.081 |

| Hot Ethanol | Boiling | Readily Soluble | - |

| Propylene Glycol | - | Soluble | - |

| Chloroform | - | Soluble | - |

| Ether | - | Insoluble | - |

| Ester Solutions | - | Insoluble | - |

Note: This data is for the parent compound, nicotinic acid, and serves as a predictive reference.

Experimental Protocols for Solubility Determination

To establish a definitive solubility profile for 5-(2-Phenyleth-1-ynyl)nicotinic acid, the following standardized experimental protocols are recommended.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

Workflow for Aqueous Solubility Determination

Spectroscopic and Analytical Profile of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(2-Phenyleth-1-ynyl)nicotinic acid (CAS 175203-69-7), a derivative of nicotinic acid, presents a chemical scaffold of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine carboxylic acid core coupled with a phenylethynyl moiety, suggests potential applications stemming from the biological activities of nicotinic acid derivatives and the photophysical properties of conjugated systems. This technical guide provides a comprehensive overview of the spectral characterization and analytical methodologies relevant to this compound.

Disclaimer: Despite a thorough search of publicly available scientific literature and chemical databases, the experimental spectral data (NMR, MS, IR) for 5-(2-Phenyleth-1-ynyl)nicotinic acid has not been found. The data presented in the following tables are therefore predicted or representative values based on the analysis of its structural components and data from analogous compounds. These should serve as a reference for researchers who synthesize or analyze this molecule.

Data Presentation

The expected spectral data for 5-(2-Phenyleth-1-ynyl)nicotinic acid are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | -COOH |

| ~9.1 | s | 1H | H-2 (Pyridine) |

| ~8.8 | d | 1H | H-6 (Pyridine) |

| ~8.3 | d | 1H | H-4 (Pyridine) |

| ~7.5 - 7.6 | m | 2H | Phenyl (ortho) |

| ~7.3 - 7.4 | m | 3H | Phenyl (meta, para) |

Solvent: DMSO-d₆ br s: broad singlet, s: singlet, d: doublet, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -COOH |

| ~153.0 | C-6 (Pyridine) |

| ~150.0 | C-2 (Pyridine) |

| ~137.0 | C-4 (Pyridine) |

| ~132.0 | Phenyl (ortho) |

| ~129.5 | Phenyl (meta) |

| ~129.0 | Phenyl (para) |

| ~126.0 | C-5 (Pyridine) |

| ~123.0 | Phenyl (ipso) |

| ~122.0 | C-3 (Pyridine) |

| ~93.0 | C≡C-Ph |

| ~87.0 | Pyridine-C≡C |

Solvent: DMSO-d₆

Table 3: Mass Spectrometry Data

| Technique | Mode | Expected m/z |

| Electrospray Ionization (ESI) | Positive | [M+H]⁺ = 224.07 |

| Electrospray Ionization (ESI) | Negative | [M-H]⁻ = 222.06 |

Molecular Formula: C₁₄H₉NO₂; Molecular Weight: 223.23 g/mol

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2220 | Medium-Weak | C≡C stretch (Alkyne) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, 1580, 1490 | Medium | C=C stretch (Aromatic/Pyridine) |

| ~1300 | Medium | C-O stretch / O-H bend |

| ~900 - 690 | Strong | C-H bend (Aromatic out-of-plane) |

Experimental Protocols

The following are general protocols for obtaining the spectral data for a solid organic compound like 5-(2-phenylethynyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Acquire the ¹H NMR spectrum using an appropriate number of scans.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the ionization source.

-

-

Data Acquisition (LC-MS with ESI):

-

Set up the liquid chromatography (LC) system with a suitable column (e.g., C18) and mobile phase.

-

Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the compound.

-

Inject the sample into the LC-MS system.

-

Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range.

-

For high-resolution mass spectrometry (HRMS), use an appropriate calibrant to ensure accurate mass measurement.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound, a process central to drug discovery and materials science.

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical entity.

Methodological & Application

Synthesis of 5-(2-Phenyleth-1-ynyl)nicotinic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a heterocyclic organic compound with a molecular structure that incorporates a nicotinic acid moiety and a phenylethynyl group. This structural motif is of interest to medicinal chemists and drug development professionals due to its potential applications in the development of novel therapeutic agents. The synthesis of this compound is primarily achieved through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This document provides detailed application notes and experimental protocols for the synthesis of 5-(2-phenyleth-1-ynyl)nicotinic acid.

Data Presentation

The synthesis of 5-(2-phenyleth-1-ynyl)nicotinic acid via Sonogashira coupling is a well-established method. The following table summarizes typical quantitative data for this reaction, compiled from various sources.

| Parameter | Value | Notes |

| Starting Materials | 5-Bromonicotinic acid, Phenylacetylene | 5-Iodonicotinic acid can also be used for higher reactivity. |

| Catalysts | Pd(PPh₃)₄ (Palladium catalyst), CuI (Copper(I) iodide co-catalyst) | Other palladium catalysts like PdCl₂(PPh₃)₂ can be used. |

| Base | Triethylamine (Et₃N) | Other amine bases such as diisopropylamine can be employed. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous and degassed solvents are recommended. |

| Reaction Temperature | Room temperature to 80 °C | Higher temperatures may be needed for less reactive halides. |

| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC). |

| Typical Yield | 70-95% | Yields can vary based on specific conditions and scale. |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 5-(2-phenyleth-1-ynyl)nicotinic acid using a Sonogashira coupling reaction.

Protocol 1: Standard Sonogashira Coupling

This protocol describes a standard, reliable method for the synthesis of the target compound.

Materials:

-

5-Bromonicotinic acid

-

Phenylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add 5-bromonicotinic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and copper(I) iodide (0.05-0.10 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

To this mixture, add triethylamine (2.0-3.0 eq) followed by the dropwise addition of phenylacetylene (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 50-60 °C.

-

Upon completion, quench the reaction by adding water.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-(2-phenyleth-1-ynyl)nicotinic acid.

Protocol 2: Copper-Free Sonogashira Coupling

To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free variation of the Sonogashira reaction can be employed.

Materials:

-

5-Bromonicotinic acid

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Diisopropylamine (i-Pr₂NH)

-

Anhydrous Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve 5-bromonicotinic acid (1.0 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.03-0.05 eq) in anhydrous dimethylformamide (DMF).

-

Add diisopropylamine (3.0-4.0 eq) to the mixture.

-

Add phenylacetylene (1.2-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC (typically 4-24 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Acidify the aqueous phase with 1 M HCl to a pH of 2-3.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

Visualization

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis of 5-(2-phenyleth-1-ynyl)nicotinic acid.

Caption: Sonogashira coupling for the synthesis of 5-(2-phenyleth-1-ynyl)nicotinic acid.

Caption: Generalized experimental workflow for the synthesis of the target compound.

Application Notes and Protocols for the Purification of 5-(2-Phenyleth-1-ynyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Phenyleth-1-ynyl)nicotinic acid is a molecule of interest in medicinal chemistry and materials science. Its synthesis, often achieved through Sonogashira coupling, can result in a crude product containing various impurities. These impurities may include unreacted starting materials, catalyst residues, and byproducts such as homocoupled alkynes (Glaser-Hay coupling products).[1][2][3] Effective purification is therefore a critical step to ensure the compound's identity, purity, and suitability for downstream applications.

This document provides detailed application notes and protocols for the purification of 5-(2-phenyleth-1-ynyl)nicotinic acid, focusing on two primary laboratory techniques: recrystallization and column chromatography. Due to the limited availability of specific literature for this exact molecule, the following protocols are based on established methods for the purification of analogous aromatic carboxylic acids and nicotinic acid derivatives.[4][5][6]

Purification Strategy Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for purification is outlined below.

Caption: General workflow for the purification of 5-(2-phenyleth-1-ynyl)nicotinic acid.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for the purification of aromatic carboxylic acids using the described techniques. The values are estimates based on general laboratory practice.

| Technique | Typical Solvents/Mobile Phases | Expected Purity | Typical Yield | Advantages | Disadvantages |

| Recrystallization | Water, Ethanol/Water, Toluene, Acetic Acid | >98% | 70-90% | Simple, scalable, cost-effective for crystalline solids. | Potential for significant product loss in mother liquor; may not remove closely related impurities. |

| Column Chromatography | Silica Gel or Alumina with Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients | >99% | 60-85% | High resolution for separating complex mixtures.[7][8] | More time-consuming, requires larger solvent volumes, can be less scalable than recrystallization. |

| Acid-Base Extraction | Diethyl ether or Ethyl acetate and aqueous NaOH/HCl | Variable (used for initial cleanup) | >90% | Removes neutral and basic impurities effectively.[4][9] | Does not separate acidic impurities; requires handling of acids and bases. |

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature. For nicotinic acid derivatives, polar protic solvents or mixtures are often effective.[5][10][11]

1.1. Solvent Screening:

-

Place approximately 10-20 mg of the crude product into several test tubes.

-

Add a small amount (0.5-1.0 mL) of different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water) to each tube.

-

Observe the solubility at room temperature.

-

Heat the tubes with sparingly soluble samples to the boiling point of the solvent. A suitable solvent will dissolve the compound completely upon heating.

-